molecular formula C5H8O4 B1296572 2-Methyl-1,3-dioxolane-2-carboxylic acid CAS No. 5736-04-9

2-Methyl-1,3-dioxolane-2-carboxylic acid

Cat. No. B1296572
Key on ui cas rn: 5736-04-9
M. Wt: 132.11 g/mol
InChI Key: ZHGDCOBQAGUTIW-UHFFFAOYSA-N
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Patent
US08367722B2

Procedure details

To a stirred mixture containing ethyl pyruvate (11.1 mL, 0.1 mol) and ethylene glycol (5.6 mL, 0.1 mol) in anhydrous dichloromethane (100 mL) at 0° C. was added boron trifluoride dietherate (6.4 mL, 0.05 mol) and catalytic amount of acetic acid. The resulting mixture was stirred at 40° C. for 16 h and then diluted with 100 mL of dichloromethane. The organic solution was washed successively with saturated sodium chloride solution (2×80 mL). The organic layer was separated and the combined organic extracts were concentrated. The residue was treated with 1N sodium hydroxide at room temperature. After stirring at room temperature for 3 h (monitored by TLC), citric acid was added to adjust the pH to 4. The product was extracted with dichloromethane, dried over Na2SO4 and concentrated to afford 5.1 g (38%) of the title compound (129) as a clear liquid. This material was used in the next reaction without further purification. 1H NMR (CDCl3, 400 MHz): δ 1.55 (s, 3H), 4.03 (m, 4H).
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CC)(=[O:5])C(C)=O.[CH2:9](O)[CH2:10]O.B(F)(F)F.[C:17]([OH:20])(=[O:19])[CH3:18]>ClCCl>[CH3:18][C:17]1([C:1]([OH:6])=[O:5])[O:20][CH2:10][CH2:9][O:19]1

Inputs

Step One
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 40° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic solution was washed successively with saturated sodium chloride solution (2×80 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic extracts were concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with 1N sodium hydroxide at room temperature
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 3 h (monitored by TLC), citric acid
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1(OCCO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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